molecular formula C11H21NO5 B13610604 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid

5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid

Cat. No.: B13610604
M. Wt: 247.29 g/mol
InChI Key: KSBUPUBBFRRZDS-UHFFFAOYSA-N
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Description

5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the production of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydroxyl compound.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group. This selective protection and deprotection mechanism is crucial in multi-step organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoic acid is unique due to its specific structure, which includes a hydroxyl group that can participate in various chemical reactions. This makes it a versatile compound in organic synthesis and peptide chemistry. Its stability and ease of deprotection further enhance its utility in research and industrial applications.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C11H21NO5/c1-7(5-6-8(13)9(14)15)12-10(16)17-11(2,3)4/h7-8,13H,5-6H2,1-4H3,(H,12,16)(H,14,15)

InChI Key

KSBUPUBBFRRZDS-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C(=O)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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